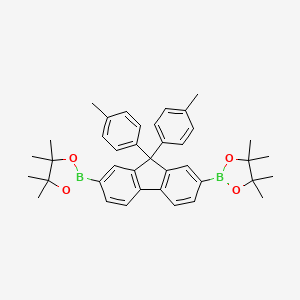

2,2'-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

描述

The compound 2,2'-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a fluorene-based borylated monomer featuring two p-tolyl (methylphenyl) substituents at the 9,9-positions and two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups at the 2,7-positions.

属性

分子式 |

C39H44B2O4 |

|---|---|

分子量 |

598.4 g/mol |

IUPAC 名称 |

2-[9,9-bis(4-methylphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C39H44B2O4/c1-25-11-15-27(16-12-25)39(28-17-13-26(2)14-18-28)33-23-29(40-42-35(3,4)36(5,6)43-40)19-21-31(33)32-22-20-30(24-34(32)39)41-44-37(7,8)38(9,10)45-41/h11-24H,1-10H3 |

InChI 键 |

IZEIFQCGSAHNLB-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The preparation of 2,2'-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the Miayura borylation reaction , where a dibromo-substituted fluorene precursor undergoes palladium-catalyzed borylation with bis(pinacolato)diboron under basic conditions. This reaction installs the boronate ester groups at the 2 and 7 positions of the fluorene core.

Stepwise Synthetic Route

Representative Experimental Procedure

A representative preparation adapted from the literature is as follows:

- To a dry two-necked flask under nitrogen, 2,7-dibromo-9,9-di-p-tolyl-9H-fluorene (6 mmol) is combined with bis(pinacolato)diboron (24 mmol), potassium acetate (18 mmol), and Pd(dppf)Cl2 (0.3 mmol).

- Deoxygenated 1,4-dioxane (50 mL) is added, and the mixture is heated to 80 °C with stirring overnight under inert atmosphere.

- After cooling, the solvent is removed under vacuum, and the residue is poured into water and extracted with ethyl acetate.

- The combined organic layers are washed with brine, dried over sodium sulfate, concentrated, and purified by silica gel chromatography (petroleum ether:ethyl acetate = 30:1).

- Final recrystallization from methanol affords the pure bis-boronate ester.

Reaction Mechanism Insights

- The palladium catalyst facilitates oxidative addition of the C–Br bond of the dibromo-fluorene.

- Transmetalation occurs with bis(pinacolato)diboron activated by potassium acetate.

- Reductive elimination forms the C–B bond, yielding the bis-boronate ester.

- The pinacolato groups stabilize the boron centers, enhancing compound stability and reactivity in subsequent cross-coupling reactions.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | 2,7-dibromo-9,9-di-p-tolyl-9H-fluorene | Commercial or synthesized precursor |

| Boron source | Bis(pinacolato)diboron | Commonly used for pinacol boronate esters |

| Catalyst | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) | Effective for borylation |

| Base | Potassium acetate | Mild base facilitating transmetalation |

| Solvent | 1,4-Dioxane or dimethyl sulfoxide | Polar aprotic solvents preferred |

| Temperature | 80–100 °C | Optimized for catalyst activity |

| Reaction time | 12–24 hours | Ensures complete conversion |

| Atmosphere | Inert (argon or nitrogen) | Prevents catalyst oxidation |

| Yield | 90–97% | High efficiency reported in literature |

Summary of Research Findings

- The Miayura borylation of 2,7-dibromo-9,9-di-p-tolyl-9H-fluorene is the most reliable and widely reported method for synthesizing the target bis-boronate ester.

- The reaction employs palladium catalysis with Pd(dppf)Cl2 and potassium acetate in polar aprotic solvents under inert atmosphere to afford high yields (up to 96.9%) of the product.

- Purification typically involves silica gel chromatography followed by recrystallization to achieve high purity.

- The method is scalable and reproducible, making it suitable for both laboratory and industrial applications.

- Variations in solvent choice (dioxane vs. dimethyl sulfoxide) and temperature (80–100 °C) have been reported without significant impact on yield, allowing flexibility in process optimization.

化学反应分析

Types of Reactions

2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki Coupling: Common reagents include aryl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of various organic electronic materials .

科学研究应用

2,2'-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organic compound belonging to the class of fluorene derivatives. It is primarily used in organic electronics, specifically in the synthesis of organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic field-effect transistors (OFETs), and polymer solar cells.

Scientific Research Applications

2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:

- Organic Electronics It is used in the synthesis of OLEDs, PLEDs, OFETs, and polymer solar cells due to its excellent semiconducting properties. In OLEDs, the compound emits high-efficiency and stable blue light when an electric current is applied, due to the electronic transitions within the fluorene core, which facilitate the emission of light.

- Material Science The compound is employed in the development of new materials with enhanced electronic and optical properties.

- Nanotechnology It is used in the fabrication of nanostructured materials for various applications, including sensors and transistors.

Chemical Reactions

2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions:

- Substitution Reactions This compound can participate in Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

- Oxidation and Reduction Reactions While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions. Common reagents for Suzuki Coupling include aryl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of various organic electronic materials.

作用机制

The mechanism of action of 2,2’-(9,9-Di-p-tolyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) primarily involves its role as a semiconducting material. In OLEDs, for example, the compound emits high-efficiency and stable blue light when an electric current is applied. This is due to the electronic transitions within the fluorene core, which facilitate the emission of light .

相似化合物的比较

Comparison with Similar Compounds

Substituent Variations at the 9,9-Positions

Fluorene-based bis(dioxaborolane) monomers differ primarily in their 9,9-substituents, which critically influence solubility, molecular weight, and electronic properties. Key examples include:

*Estimated based on analogous structures.

†Calculated from molecular formula in .

- Aryl vs. Alkyl Substituents : Di-p-tolyl (hypothetical) and diphenyl derivatives (e.g., ) offer enhanced conjugation and thermal stability due to aromatic substituents, whereas alkyl chains (e.g., dioctyl ) improve solubility and processability. Brominated alkyl chains (e.g., bis(6-bromohexyl) ) enable post-polymerization modifications.

- Molecular Weight Trends : Longer alkyl chains (e.g., didodecyl ) increase molecular weight, affecting polymer crystallinity and film morphology.

Boronate Ester Variations

While most analogs retain 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups, some variants like 2,2'-(bithiene-5,5'-diyl)bis(dioxaborolane) (compound 4 in ) incorporate heteroaromatic linkers, altering electronic properties. The target compound’s boronate esters are standard for Suzuki coupling, ensuring high reactivity with aryl halides .

常见问题

Q. What are the key synthetic routes for preparing this fluorene-based bis-dioxaborolane compound, and how is purity ensured?

The compound is synthesized via Suzuki-Miyaura coupling precursors. A common method involves reacting 2,7-dibromo-9,9-di-p-tolylfluorene with bis(pinacolato)diboron under palladium catalysis. Purification typically employs column chromatography (PE/EA eluent) and recrystallization, yielding ~54% pure product. Characterization via / NMR confirms boronate integration, while HRMS validates molecular weight .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : NMR identifies aromatic proton environments (δ 7.6–8.1 ppm for fluorene backbone), while NMR resolves sp-hybridized carbons (~140–150 ppm).

- X-ray crystallography : Reveals planar fluorene cores with dihedral angles <10° between aromatic rings. Substituents (e.g., p-tolyl groups) exhibit perpendicular orientation to minimize steric strain .

- FT-IR : Confirms B-O bonds (1350–1370 cm) and aromatic C-H stretching (3050–3100 cm) .

Q. How is this compound utilized in Miyaura-Suzuki cross-coupling reactions?

The bis-dioxaborolane acts as a monomer in polymer synthesis, coupling with dihalogenated aromatics (e.g., dibromobenzene) via Pd(PPh)/TBAB catalysis. Optimal conditions include 80°C in 1,4-dioxane/water with KCO, achieving >90% conversion .

Advanced Research Questions

Q. How do steric and electronic effects of p-tolyl substituents influence reactivity in cross-coupling?

The electron-donating p-tolyl groups enhance fluorene’s electron density, accelerating transmetallation in Suzuki reactions. However, steric bulk from the tolyl moieties can reduce coupling efficiency with bulky aryl halides. Computational DFT studies (e.g., Mulliken charges) and Hammett parameters (σ) are used to predict substituent effects .

Q. What strategies mitigate air/moisture sensitivity during synthesis and handling?

Q. How can discrepancies between crystallographic data and computational models be resolved?

Single-crystal X-ray structures (e.g., P1 space group, a = 12.67 Å) provide empirical bond lengths/angles. Compare with DFT-optimized geometries (e.g., Gaussian09, B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing forces or disorder, requiring refinement with SHELXL .

Q. Why do reported yields vary across synthetic protocols, and how can reproducibility be improved?

Yield variations (e.g., 54% vs. 70%) arise from:

- Catalyst loading : Pd(PPh) (2–5 mol%) vs. cheaper alternatives (e.g., Pd(OAc)).

- Solvent polarity : THF increases boronate solubility but may reduce reaction rate.

- Purification : Gradient elution in chromatography minimizes co-elution of byproducts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。